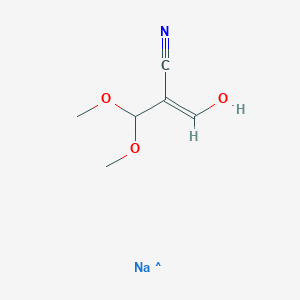
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt is a chemical compound with the molecular formula C6H8NNaO3 and a molecular weight of 165.12 g/mol . This compound is known for its unique structure, which includes a nitrile group, a hydroxymethylene group, and two methoxy groups. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt typically involves the reaction of acrylonitrile with methanol in the presence of nitrite and platinum or palladium catalysts . This reaction results in the formation of 3,3-dimethoxypropanenitrile, which can then be further reacted to form the sodium salt derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt has several applications in scientific research:
Chemistry: It is used as a reactant and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mecanismo De Acción
The mechanism of action of 2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt involves its interaction with molecular targets and pathways. The hydroxymethylene group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nitrile group can undergo various transformations, contributing to the compound’s versatility in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethoxypropanenitrile: A precursor in the synthesis of 2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt.
Bromoacetaldehyde dimethyl acetal: Another compound with similar functional groups.
Aminoacetaldehyde dimethyl acetal: Shares structural similarities and is used in related chemical reactions.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its sodium salt form enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H9NNaO3 |
|---|---|
Peso molecular |
166.13 g/mol |
InChI |
InChI=1S/C6H9NO3.Na/c1-9-6(10-2)5(3-7)4-8;/h4,6,8H,1-2H3;/b5-4+; |
Clave InChI |
FLVHGIJGBKMFBB-FXRZFVDSSA-N |
SMILES isomérico |
COC(/C(=C/O)/C#N)OC.[Na] |
SMILES canónico |
COC(C(=CO)C#N)OC.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


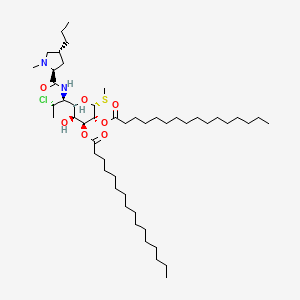
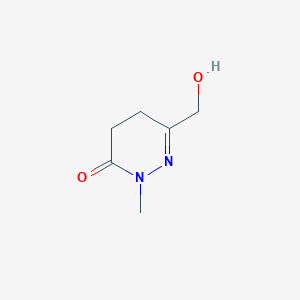

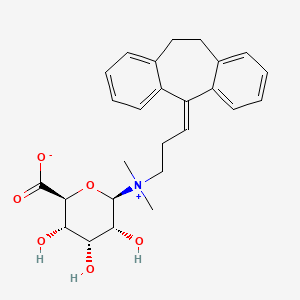
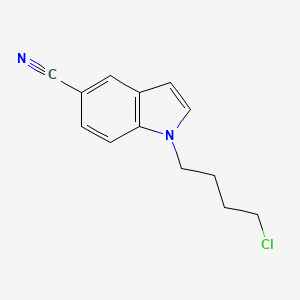
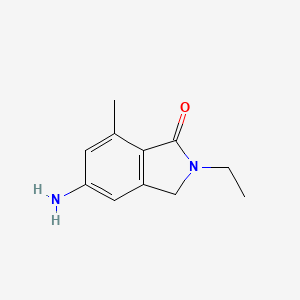
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
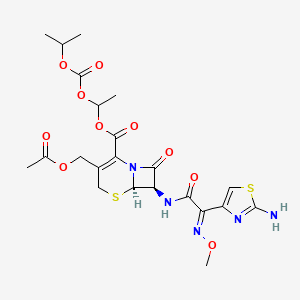
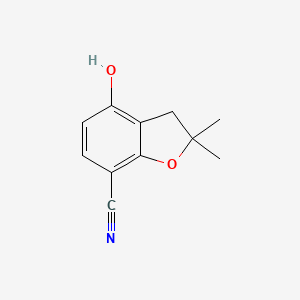


![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)


